2-(2-tert-butylphenoxy)-N-phenylacetamide
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Overview
Description
2-(2-tert-Butylphenoxy)-N-phenylacetamide is an organic compound that features a phenoxy group substituted with a tert-butyl group and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butylphenoxy)-N-phenylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butylphenol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Another approach involves the use of Suzuki–Miyaura coupling, where 2-tert-butylphenol is first converted to its boronic acid derivative, which is then coupled with a phenylacetyl chloride derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases or acids, depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-tert-Butylphenoxy)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-tert-butylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-tert-Butylphenoxy)ethanamine
- 2-(2-tert-Butoxyphenyl)methanamine
- 2-(4-tert-Butylphenoxy)acetonitrile
Uniqueness
2-(2-tert-Butylphenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)15-11-7-8-12-16(15)21-13-17(20)19-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPRJWRYOWXZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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